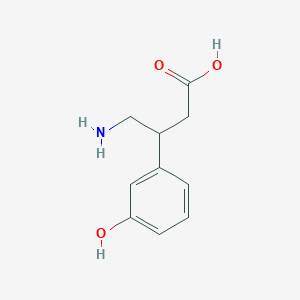

4-Amino-3-(3-hydroxyphenyl)butanoic acid

Description

Overview of Unnatural β-Amino Acids: Chemical Significance and Biological Relevance

Unnatural amino acids are non-proteinogenic amino acids, meaning they are not among the 20 standard amino acids genetically coded for protein synthesis in living cells. bitesizebio.com While some occur naturally, most are chemically synthesized. bitesizebio.com Among these, β-amino acids represent a significant class, distinguished from their α-amino acid counterparts by the presence of an additional carbon atom between the carboxyl and amino groups. bitesizebio.commdpi.com This structural homologation confers unique properties that are of high interest in medicinal chemistry and chemical biology. illinois.eduresearchgate.net

The chemical significance of β-amino acids lies in their ability to form stable, well-defined secondary structures, such as helices, sheets, and turns, in peptides. acs.org Peptides incorporating β-amino acids, often called β-peptides or peptidomimetics, exhibit substantially increased resistance to enzymatic degradation by proteases compared to natural α-peptides. acs.orgastrobiology.com This enhanced metabolic stability is a critical advantage for developing therapeutic peptides. researchgate.net Furthermore, the expanded structural diversity offered by β-amino acids allows for the creation of novel molecular scaffolds and bioactive molecules. mdpi.comastrobiology.com

Biologically, β-amino acids and their derivatives have found extensive applications as components of pharmaceuticals and other biologically active molecules. researchgate.netresearchgate.net Their incorporation into peptide-based drugs can lead to increased potency and selectivity for biological targets. researchgate.net They are vital building blocks for various therapeutic agents, including antibiotics, anti-cancer drugs, and compounds targeting neurodegenerative diseases. researchgate.netastrobiology.com The unique conformational properties of β-peptides enable them to mimic or disrupt natural protein-protein interactions, opening avenues for new drug discovery strategies. acs.org

Classification and Structural Features of 4-Amino-3-(3-hydroxyphenyl)butanoic acid as a β-Amino Acid Analogue

This compound is classified as an unnatural, substituted β-amino acid. Its core structure is a butanoic acid backbone. The defining feature that classifies it as a β-amino acid is the position of its substituents relative to each other. Specifically, it is an analogue of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. wikipedia.orgwikipedia.org

The structural features of this compound are key to its potential function:

GABA Backbone: The underlying 4-aminobutanoic acid structure makes it a GABA analogue. wikipedia.org

β-Substitution: It possesses a phenyl group attached to the β-carbon (carbon-3) relative to the amino group. This substitution pattern is shared with other well-known GABA analogues like Phenibut. wikipedia.org The presence of a phenyl ring is known to facilitate crossing the blood-brain barrier, a limitation for GABA itself. wikipedia.org

Phenolic Moiety: A hydroxyl (-OH) group is attached to the meta-position (position 3) of the phenyl ring. This makes the compound a phenolic derivative. Phenolic structures are often associated with a range of biological activities, including antioxidant properties. nih.govnih.gov

The compound can be seen as a hybrid of other known GABA analogues, combining the β-phenyl ring of Phenibut with a hydroxyl group reminiscent of that in γ-amino-β-hydroxybutyric acid (GABOB), although in GABOB the hydroxyl group is on the aliphatic chain. wikipedia.orgwikipedia.org

| Compound | IUPAC Name | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | This compound | C₁₀H₁₃NO₃ nih.gov | GABA backbone with a 3-hydroxyphenyl group at the β-position. |

| GABA | 4-Aminobutanoic acid | C₄H₉NO₂ wikipedia.org | The parent neurotransmitter; an unsubstituted aminobutanoic acid. |

| Phenibut | 4-Amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ wikipedia.org | GABA backbone with a phenyl group at the β-position. wikipedia.org |

| GABOB | 4-Amino-3-hydroxybutanoic acid | C₄H₉NO₃ wikipedia.org | GABA backbone with a hydroxyl group at the β-position. wikipedia.org |

| Baclofen (B1667701) | 4-Amino-3-(4-chlorophenyl)butanoic acid | C₁₀H₁₂ClNO₂ wikipedia.org | GABA backbone with a 4-chlorophenyl group at the β-position. wikipedia.org |

Historical Development and Academic Research Landscape for Related Phenolic Amino Acid Derivatives

The academic and industrial interest in GABA analogues dates back to the mid-20th century, driven by the desire to develop therapeutics that could modulate the central nervous system. Phenibut (4-amino-3-phenylbutanoic acid), a close structural relative of the title compound, was synthesized in the Soviet Union in the 1960s and has been studied for its anxiolytic and nootropic effects. wikipedia.orgncats.io Similarly, Baclofen, the 4-chlorophenyl derivative, was developed as a muscle relaxant. wikipedia.org Another related compound, GABOB (4-amino-3-hydroxybutyric acid), has been used as an anticonvulsant in several countries. wikipedia.orgmedkoo.com This history establishes a clear precedent for investigating β-substituted GABA analogues for neurological activity.

Parallel to the development of GABA analogues, the study of phenolic acid derivatives has a long and rich history in medicinal chemistry and pharmacognosy. nih.gov Phenolic compounds are a vast class of secondary metabolites found in plants, and their derivatives have been investigated for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.netmdpi.com Research has shown that the hydroxyl group on the aromatic ring is crucial for many of these activities, particularly radical scavenging. nih.gov The synthesis of novel phenolic derivatives, including those incorporating amino acid moieties, is an active area of research aimed at creating new therapeutic agents with improved properties. mdpi.comijpsr.commdpi.com For instance, recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer and antimicrobial agents. mdpi.commdpi.com

The convergence of these two research streams—GABA analogues and phenolic derivatives—provides the context for this compound. It represents a rationally designed molecule that combines the GABA-mimetic scaffold with a phenolic functional group, suggesting a potential for a unique pharmacological profile.

Current Research Gaps and Unexplored Potential of this compound

Despite the extensive research on related compounds, this compound itself remains largely uncharacterized in the scientific literature. A significant research gap exists regarding its synthesis, purification, and biological activity. While its chemical structure is known nih.gov, detailed studies on its specific pharmacological profile are absent from publicly available research.

The primary unexplored areas include:

Pharmacological Activity: There is a lack of direct studies investigating its effects on GABA receptors (GABA-A and GABA-B) or other potential central nervous system targets, such as voltage-gated calcium channels, which are known targets for some GABA analogues. wikipedia.orgncats.io Its potential as an anxiolytic, anticonvulsant, or neuroprotective agent is purely speculative based on its structural similarity to compounds like Phenibut and GABOB.

Stereochemistry: The compound possesses a chiral center at the C-3 position. The biological activity of many related GABA analogues is known to be stereospecific. For example, the pharmacological activity of phenibut resides primarily in the (R)-enantiomer. ncats.ioevitachem.com The individual enantiomers of this compound have not been synthesized or evaluated, representing a critical gap in understanding its potential.

Comparative Studies: There is more available information on its positional isomer, 4-Amino-3-(4-hydroxyphenyl)butanoic acid (also known as β-Homotyrosine). sigmaaldrich.comchemspider.com A direct comparative study of the meta- and para-hydroxy isomers could yield valuable structure-activity relationship (SAR) insights, but this has not been performed.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

4-amino-3-(3-hydroxyphenyl)butanoic acid |

InChI |

InChI=1S/C10H13NO3/c11-6-8(5-10(13)14)7-2-1-3-9(12)4-7/h1-4,8,12H,5-6,11H2,(H,13,14) |

InChI Key |

IBGRRSKVPVNQCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(=O)O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 3 3 Hydroxyphenyl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Butanoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For 4-Amino-3-(3-hydroxyphenyl)butanoic acid, several strategic disconnections can be proposed for the butanoic acid scaffold.

A primary disconnection can be made at the C3-C4 bond (Disconnection A), suggesting a conjugate addition pathway. This approach involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as (E)-4-(3-hydroxyphenyl)but-2-enoic acid. This is a common and powerful method for forming β-amino acids. nih.gov

Another key strategy involves disconnecting the C2-C3 bond (Disconnection B). This leads back to a three-component Mannich-type reaction, a cornerstone of β-amino acid synthesis. rsc.orgrsc.org This pathway would involve the reaction of a 3-hydroxyphenylacetaldehyde derivative, an amine source (like ammonia), and a two-carbon carbonyl component (such as a ketene (B1206846) silyl (B83357) acetal). nih.gov

A third approach (Disconnection C) focuses on the C3-N bond, suggesting the amination of a pre-formed carbon skeleton containing a hydroxyl group at the C3 position. This could be achieved through methods like a Mitsunobu reaction on a corresponding β-hydroxy acid or by reductive amination of a β-keto acid.

These disconnections form the basis for the various enantioselective strategies discussed in the following sections.

Enantioselective Synthesis Approaches for Chiral Phenyl-Substituted β-Amino Acids

Achieving high enantioselectivity is critical in the synthesis of chiral molecules like this compound. The primary strategies employed include asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis.

Asymmetric catalysis offers an atom-economical and efficient route to chiral β-amino acids. rsc.orgrsc.org Key catalytic methods applicable to the synthesis of the target molecule include:

Asymmetric Mannich Reaction : This reaction is a powerful tool for C-C bond formation and the simultaneous creation of a stereocenter. rsc.org In the context of this compound, a chiral Lewis acid or Brønsted acid catalyst could be used to mediate the reaction between an imine derived from 3-hydroxybenzaldehyde (B18108) and a ketene silyl acetal. nih.govnih.gov Various metal-ligand complexes (e.g., Cu, Zn, Sc) have been shown to be effective catalysts for such transformations, providing high yields and enantioselectivities. rsc.orgmdpi.com

Asymmetric Conjugate Addition (Aza-Michael Reaction) : This approach, corresponding to Disconnection A, involves the addition of an amine nucleophile to an α,β-unsaturated ester. hilarispublisher.comnih.gov Chiral catalysts, including those based on transition metals or organocatalysts like thioureas, can effectively control the stereochemical outcome of the addition to a substrate like methyl (E)-4-(3-hydroxyphenyl)but-2-enoate. hilarispublisher.com

Asymmetric Hydrogenation : An alternative strategy involves the asymmetric hydrogenation of a β-enamido ester. This method is highly efficient and can produce β-amino acids with excellent enantiomeric purity. rsc.orgrug.nl Catalysts based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands are commonly employed for this purpose. rsc.org

Below is a table summarizing representative catalytic systems for these transformations.

| Reaction Type | Catalyst System (Example) | Substrates | Key Features |

| Asymmetric Mannich | Chiral Lewis Acid (e.g., Cu(II)-Box) | Imine + Ketene Silyl Acetal | High stereoselectivity, atom-economic. rsc.org |

| Asymmetric Conjugate Addition | Organocatalyst (e.g., Thiourea) | α,β-Unsaturated Ester + Amine | Mild conditions, broad substrate scope. hilarispublisher.com |

| Asymmetric Hydrogenation | Metal-Ligand (e.g., Rh-BINAP) | β-Enamido Ester | Excellent enantioselectivity, scalable. rsc.org |

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control an alkylation or addition reaction. Common and effective auxiliaries include:

Evans Oxazolidinones : These are widely used auxiliaries that can be acylated to form an N-acyl derivative. wikipedia.org The resulting chiral imide can undergo highly diastereoselective enolate alkylation or aldol (B89426) reactions to establish the desired stereocenters.

Pseudoephedrine Amides : Pseudoephedrine can be used as a practical chiral auxiliary. nih.gov Amides derived from pseudoephedrine undergo diastereoselective alkylation reactions with high stereocontrol, providing access to enantiomerically enriched carboxylic acids after removal of the auxiliary. nih.gov

Camphorsultam : This auxiliary provides excellent stereocontrol in various reactions, including Michael additions, making it suitable for strategies based on conjugate addition. wikipedia.org

The general workflow involves attaching the auxiliary to a carboxylic acid precursor, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to reveal the chiral β-amino acid. wikipedia.org

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. For chiral β-amino acids, key biocatalytic approaches include:

Kinetic Resolution : Enzymes like lipases can be used to selectively react with one enantiomer of a racemic mixture. For instance, a lipase (B570770) could catalyze the hydrolysis of a racemic ester of this compound, leaving the unreacted enantiomer in high enantiomeric excess. hilarispublisher.com

Asymmetric Amination : Enzymes such as phenylalanine aminomutase (PAM) or β-transaminases can catalyze the direct amination of an α,β-unsaturated acid. hilarispublisher.comresearchgate.net For example, a suitable enzyme could potentially convert (E)-4-(3-hydroxyphenyl)but-2-enoic acid directly into the desired (R)- or (S)-enantiomer of the target molecule. hilarispublisher.com

Regioselective Functionalization of the Hydroxyphenyl Moiety

While the primary focus is on the butanoic acid scaffold, the hydroxyphenyl moiety may require modification or be involved in side reactions. The phenolic hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Any electrophilic reaction would likely occur at the positions ortho or para to the hydroxyl group (C2, C4, C6 of the phenyl ring). This inherent regioselectivity must be considered if further functionalization of the aromatic ring is desired. For instance, halogenation or nitration would preferentially occur at these activated positions. If substitution is required at the meta position relative to the hydroxyl group, more complex, multi-step strategies involving blocking groups or alternative synthetic routes would be necessary.

Protection and Deprotection Strategies for Amine and Hydroxyl Groups

In a multi-step synthesis, it is often necessary to temporarily block the reactive amine (-NH₂) and phenolic hydroxyl (-OH) groups to prevent them from interfering with subsequent reactions. cem.com The choice of protecting group is crucial and depends on its stability to the reaction conditions used in other steps and the mildness of the conditions required for its removal. organic-chemistry.org

Amine Protecting Groups : The amino group is nucleophilic and can be easily protected. Common choices include carbamates like tert-Butoxycarbonyl (Boc), Benzyl chloroformate (Cbz or Z), and 9-Fluorenylmethoxycarbonyl (Fmoc). slideshare.netmasterorganicchemistry.com

Hydroxyl Protecting Groups : The phenolic hydroxyl group is acidic and nucleophilic. It is often protected as an ether (e.g., Benzyl ether, Bn) or a silyl ether (e.g., tert-Butyldimethylsilyl, TBDMS). slideshare.netresearchgate.net

An orthogonal protecting group strategy is often employed, where different protecting groups are chosen for the amine and hydroxyl functions so that one can be removed selectively without affecting the other. organic-chemistry.org For example, a Boc group (acid-labile) can be used for the amine, while a Benzyl ether (removed by hydrogenolysis) can protect the hydroxyl group.

The table below outlines common protecting groups and their cleavage conditions.

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Amine | Benzyloxycarbonyl | Cbz (Z) | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) masterorganicchemistry.com |

| Hydroxyl | Benzyl | Bn | BnBr, Base | Catalytic Hydrogenation (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF) |

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound and its analogs often centers on the conjugate addition of a nitrogen-containing nucleophile or a surrogate to an α,β-unsaturated carbonyl compound or nitroalkene. The optimization of these reactions is critical for achieving high yields and diastereoselectivity. A common strategy involves the asymmetric Michael addition to a derivative of 3-(3-hydroxyphenyl)propenoic acid or 1-(3-hydroxyphenyl)-2-nitroethene.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and the nature of the protecting groups. For instance, in an organocatalyzed Michael addition of a carbon nucleophile (like an aldehyde or ketone) to a nitrostyrene (B7858105) derivative, the catalyst loading, temperature, and solvent polarity can significantly influence both the reaction rate and the stereochemical outcome. nih.gov

The subsequent reduction of the nitro group to a primary amine is another crucial step. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) is a common and efficient method. nih.gov Optimization of this step involves adjusting the hydrogen pressure, catalyst loading, solvent, and temperature to ensure complete reduction without affecting other functional groups, such as the phenolic hydroxyl group.

Below is a representative data table illustrating the optimization of a key synthetic step, the asymmetric Michael addition, based on findings for structurally similar compounds.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Diphenylprolinol silyl ether (10) | Toluene (B28343) | 25 | 24 | 85 | 92 |

| 2 | Diphenylprolinol silyl ether (10) | CH2Cl2 | 25 | 36 | 78 | 88 |

| 3 | Diphenylprolinol silyl ether (10) | Toluene | 0 | 48 | 82 | 95 |

| 4 | Thiourea Catalyst (5) | Toluene | 25 | 12 | 91 | 90 |

| 5 | Thiourea Catalyst (5) | THF | 25 | 18 | 88 | 85 |

| 6 | Thiourea Catalyst (5) | Toluene | 40 | 8 | 93 | 87 |

This table presents hypothetical optimization data based on typical results for asymmetric Michael additions in the synthesis of β-aryl-GABA analogs. The specific substrate is a generic nitrostyrene derivative and a carbon nucleophile.

Scalable Synthetic Routes for Research Applications

For producing larger quantities of this compound for research purposes, synthetic routes must be robust, cost-effective, and utilize readily available starting materials. A plausible and scalable route begins with 3-hydroxybenzaldehyde.

Step 1: Knoevenagel Condensation The synthesis can commence with a Knoevenagel condensation between 3-hydroxybenzaldehyde and nitromethane. This reaction is typically base-catalyzed (e.g., using ammonium (B1175870) acetate (B1210297) or an amine base) and proceeds in a solvent like acetic acid or toluene with azeotropic removal of water. This step forms the intermediate (E)-1-(3-hydroxyphenyl)-2-nitroethene. This reaction is generally high-yielding and scalable.

Step 2: Asymmetric Michael Addition The nitroalkene intermediate is then subjected to an asymmetric Michael addition. For scalability, using a chiral catalyst is preferable to a stoichiometric chiral auxiliary. A common approach is the addition of a malonate ester, such as diethyl malonate, in the presence of a chiral catalyst (e.g., a chiral phase-transfer catalyst or an organocatalyst). nih.gov This reaction establishes the stereocenter at the carbon bearing the aryl group.

Step 3: Decarboxylation and Reduction Following the Michael addition, the resulting adduct undergoes hydrolysis and decarboxylation to remove one of the ester groups, yielding a γ-nitro acid derivative. The nitro group is then reduced to the primary amine. Catalytic hydrogenation is a highly scalable and clean method for this transformation. Using Raney Nickel or Palladium on carbon under a hydrogen atmosphere efficiently converts the nitro group to the desired amino group, yielding the final product, this compound. nih.gov

This multi-step approach is advantageous for scalability because each step involves well-established and high-yielding reactions. The key asymmetric step is catalytic, which is economically and environmentally favorable for larger-scale synthesis. The starting materials are commercially available and relatively inexpensive, making this a practical route for research applications.

Molecular and Cellular Pharmacology of 4 Amino 3 3 Hydroxyphenyl Butanoic Acid

Enzymatic Modulation and Inhibition Studies

The influence of 4-Amino-3-(3-hydroxyphenyl)butanoic acid on various enzymatic pathways has been a subject of limited investigation. The following sections summarize the available findings.

While direct studies on this compound are not available, research on a structurally related compound, 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has shown potent inhibitory effects on kynureninase. sigmaaldrich.comnih.gov Kynureninase is a key enzyme in the tryptophan metabolism pathway, and its inhibition can modulate the levels of various neuroactive metabolites.

A study on this related compound demonstrated a significant inhibitory effect on both rat and human kynureninase, with a reported Kᵢ of 100 nM. sigmaaldrich.comnih.gov The researchers noted that the removal of the aryl amino group and the reduction of a carbonyl group in the alanine (B10760859) side chain were structural features that greatly enhanced the inhibitory potency. sigmaaldrich.comnih.gov

It is crucial to emphasize that these findings pertain to a different, albeit structurally similar, molecule. The kynureninase inhibitory activity of this compound itself has not been reported in the scientific literature.

Table 1: Kynureninase Inhibition Data for a Structurally Related Compound

| Compound Name | Target Enzyme | Source | Kᵢ (nM) |

| 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Kynureninase | Rat | 100 |

| 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Kynureninase | Human (recombinant) | 100 |

Interactions with Other Metabolizing Enzymes

There is no available scientific literature that investigates the interactions of this compound with other metabolizing enzymes.

Molecular Mechanisms of Intracellular Signaling Pathway Modulation

Detailed studies elucidating the specific molecular mechanisms by which this compound modulates intracellular signaling pathways have not been extensively reported. However, based on its structural similarity to other GABA analogues that are known to be GABA-B receptor agonists, it is plausible that its effects would be mediated through similar pathways.

There is currently a lack of specific research detailing the direct effects of this compound on second messenger systems. For its structural analogues like baclofen (B1667701) and phenibut, activation of the GABA-B receptor is known to be coupled to G-proteins, which in turn can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. It is hypothesized that this compound may act similarly, but this requires direct experimental verification.

Specific data on how this compound influences protein phosphorylation cascades is not available in the current body of scientific literature. The modulation of second messengers like cAMP by other GABA-B receptor agonists suggests a potential downstream effect on protein kinases, such as protein kinase A (PKA), which are regulated by these messengers. However, without direct studies on this compound, any such role remains speculative.

Cellular Uptake and Transport Mechanisms

The precise mechanisms governing the cellular uptake and transport of this compound have not been fully characterized.

There is no specific information available regarding the interaction of this compound with amino acid transporter systems. It is possible that, like other amino acid-based compounds, it may be a substrate for one or more of the numerous amino acid transporters, which could facilitate its movement across cellular membranes. However, affinity and transport rates for this specific compound have not been reported.

The kinetics of passive diffusion for this compound across cellular membranes have not been experimentally determined. Its physicochemical properties, such as lipophilicity and ionization state at physiological pH, would be key determinants of its ability to passively diffuse across the lipid bilayer of cells.

Comparative Pharmacological Profiling with Structurally Related Analogues

A comparative analysis with its structurally related analogues, phenibut and baclofen, can provide some insight into the potential pharmacological profile of this compound. The primary difference between these compounds lies in the substitution on the phenyl ring.

| Compound | Structure | Key Pharmacological Target | Reported Effects |

| This compound | Phenyl ring with a hydroxyl group at the meta-position | Not explicitly determined | Not well-documented |

| Phenibut (4-Amino-3-phenylbutanoic acid) | Unsubstituted phenyl ring | Primarily a GABA-B receptor agonist; at higher doses may act on GABA-A receptors. nih.govnih.gov | Anxiolytic and nootropic effects. nih.govnih.gov |

| Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid) | Phenyl ring with a chlorine atom at the para-position | Potent and selective GABA-B receptor agonist. | Skeletal muscle relaxant. |

The presence of a hydroxyl group on the phenyl ring of this compound, as opposed to the unsubstituted phenyl ring of phenibut or the chloro-substituted ring of baclofen, is likely to influence its binding affinity and selectivity for GABA receptors and potentially other targets. The hydroxyl group could participate in hydrogen bonding within the receptor's binding pocket, which may alter its pharmacological activity compared to its analogues. However, without direct comparative studies, the precise nature and extent of these differences remain to be elucidated.

Preclinical Biological Investigations of 4 Amino 3 3 Hydroxyphenyl Butanoic Acid in Research Models

In Vitro Studies in Cellular Models

Despite a thorough review of existing research, no studies were identified that specifically investigated the in vitro effects of 4-Amino-3-(3-hydroxyphenyl)butanoic acid on cellular models. Consequently, there is no data to report for the following subsections.

Neurotransmitter System Modulation in Primary Neuronal Cultures

No research data is available on the effects of this compound on neurotransmitter systems in primary neuronal cultures.

Investigation of Redox Modulation and Oxidative Stress Pathways in Cell Lines

There are no published studies investigating the role of this compound in redox modulation or its impact on oxidative stress pathways in any cell lines.

Cellular Viability and Apoptosis Assays in Response to Compound Exposure

Information regarding the effects of this compound on cellular viability and apoptosis is not available in the current scientific literature.

Gene Expression and Proteomic Analysis in Cultured Cells

No studies have been conducted to analyze the changes in gene expression or the proteomic profile of cultured cells upon exposure to this compound.

In Vivo Studies in Animal Models (Non-Human Clinical)

Consistent with the lack of in vitro data, there is a corresponding absence of in vivo research on this compound in non-human animal models.

Central Nervous System Activity and Behavioral Assessments in Rodents

There are no preclinical studies available that describe the central nervous system activity or any behavioral assessments in rodents following the administration of this compound.

Systemic Biological Responses in Animal Organ Systems

Information regarding the systemic biological responses to this compound in the various organ systems of animal models is not documented in the accessible scientific literature. Preclinical studies typically involve assessing the effects of a compound on major organs such as the liver, kidneys, heart, and lungs to understand its broader physiological impact. However, no such data has been published for this particular compound.

Ex Vivo Analysis of Tissue Samples from Animal Models

Consistent with the lack of in vivo studies, there are no reports of ex vivo analyses of tissue samples from animal models treated with this compound.

Neurotransmitter Level Quantification in Brain Regions

There is no data available from preclinical studies on the effect of this compound on the levels of key neurotransmitters—such as dopamine, serotonin, glutamate (B1630785), or GABA—in specific brain regions. Techniques like high-performance liquid chromatography (HPLC) or mass spectrometry are commonly used for such quantifications in ex vivo brain tissue, but no studies applying these methods to this compound have been found.

Histopathological Examination and Biomarker Analysis

No published research could be located that describes the histopathological examination of brain tissue or the analysis of relevant biomarkers following the administration of this compound in animal models. Such examinations are crucial for identifying cellular changes, signs of toxicity, or therapeutic effects within the brain parenchyma.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the components of a mixture and are crucial for both the purification and the assessment of purity of 4-Amino-3-(3-hydroxyphenyl)butanoic acid.

High-Performance Liquid Chromatography (HPLC) with Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment of non-volatile compounds like this compound. Given the presence of a chiral center at the C3 position, the separation of its enantiomers is of significant importance, as different stereoisomers can exhibit distinct biological activities.

Chiral HPLC is the method of choice for resolving enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Illustrative HPLC Parameters for Chiral Separation of a Related Compound:

| Parameter | Value/Condition |

| Stationary Phase | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: This table presents hypothetical yet plausible conditions for the chiral separation of a compound structurally similar to this compound, based on established methods for related amino acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds in complex biological matrices. For the analysis of non-volatile amino acids like this compound, a derivatization step is essential to increase their volatility and thermal stability.

Common derivatization methods for amino acids include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation followed by esterification. nih.gov Once derivatized, the compound can be separated by gas chromatography based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.

In the context of metabolite profiling, GC-MS can be used to detect and quantify this compound in biological fluids or tissues, providing insights into its metabolic fate. While specific studies profiling this particular compound are not prevalent, the general methodology is well-established for the analysis of neurotransmitters and their metabolites. helsinki.fi

Typical GC-MS Parameters for Derivatized Amino Acid Analysis:

| Parameter | Value/Condition |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 70°C, ramp to 300°C at 5°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Note: This table outlines a standard GC-MS methodology applicable to the analysis of derivatized amino acids, including what would be expected for this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are pivotal in determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the protons on the butanoic acid backbone, and the amine and hydroxyl protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. The spectrum would show characteristic signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain.

While a complete NMR dataset for this compound is not available, data from a closely related Schiff base, (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic acid, can provide insight into the expected chemical shifts for the butanoic acid moiety. mdpi.com

¹H and ¹³C NMR Data for a Structurally Related Compound:

| Atom (Butanoic Acid Moiety) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 2.29 (t) | 31.2 |

| H-3 | 1.86 (quint) | 25.8 |

| H-4 | 3.60 (t) | 57.0 |

| COOH | 12.2 (br) | 174.0 |

Data from (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic acid in DMSO-d₆. mdpi.com The chemical shifts for this compound would differ due to the different substitution on the aromatic ring and the free amino group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique vibrational spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹. docbrown.info

O-H stretch (phenol): A broad band around 3400-3200 cm⁻¹.

N-H stretch (amine): A medium intensity band in the 3400-3300 cm⁻¹ region.

C-H stretch (aromatic and aliphatic): Bands in the 3100-2850 cm⁻¹ region.

C=O stretch (carboxylic acid): A strong, sharp absorption around 1725-1700 cm⁻¹. docbrown.info

C=C stretch (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O stretch (phenol and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

Predicted Key IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| O-H (Phenol) | 3400 - 3200 (broad) |

| N-H (Amine) | 3400 - 3300 |

| C=O (Carboxylic Acid) | 1725 - 1700 (strong) |

| C=C (Aromatic) | 1600 - 1450 |

Note: This table presents expected IR absorption ranges based on the functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion can undergo fragmentation into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound (molecular weight: 195.21 g/mol ), the mass spectrum would show a molecular ion peak at m/z 195 (for the [M]⁺ ion) or 196 (for the [M+H]⁺ ion in soft ionization techniques like electrospray ionization).

Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (COOH). The presence of the hydroxyphenyl group would also lead to characteristic aromatic fragment ions.

Plausible Mass Spectrometric Fragments for this compound:

| Fragment Ion | Proposed Structure/Loss |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-NH₃]⁺ | Loss of an ammonia molecule |

| [M-COOH]⁺ | Loss of the carboxyl group |

| [M-C₄H₈NO₂]⁺ | Ion corresponding to the hydroxyphenyl moiety |

| [C₇H₇O]⁺ | Hydroxytropylium ion |

Note: This table lists plausible fragment ions based on the known fragmentation patterns of similar molecules. The relative abundance of these fragments would depend on the ionization method and energy.

Techniques for Assessing Stability in Biological Matrices

The evaluation of a compound's stability in biological matrices is a critical step in its characterization, providing insights into its persistence and potential for degradation under physiological conditions. Biological matrices, such as human plasma and serum, contain a complex mixture of enzymes and other components that can metabolize or degrade xenobiotics.

Standard protocols for assessing stability typically involve incubating the compound of interest in the biological matrix at a physiologically relevant temperature (e.g., 37°C) over a defined period. Aliquots are withdrawn at various time points and analyzed to determine the remaining concentration of the parent compound. Common analytical techniques for this purpose include high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection.

Key stability parameters that are often evaluated include:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing, which can occur during sample handling and storage.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a specified duration, mimicking the conditions during sample processing.

Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended period.

Currently, there is no published data specifically detailing the stability of this compound in any biological matrices. General studies on the stability of amino acids in human serum have shown that while many are stable, some can undergo degradation, highlighting the importance of empirical evaluation for each new compound. nih.gov

Quantitative Analysis in Biological Samples Using Advanced Detection Methods

The accurate quantification of a compound in biological samples is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices due to its high specificity, sensitivity, and speed.

A typical LC-MS/MS method for the quantitative analysis of a compound like this compound in a biological sample, such as plasma, would involve the following steps:

Sample Preparation: This step is crucial to remove proteins and other interfering substances from the matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, a structurally similar compound, is typically added at the beginning of this process to correct for variations in extraction efficiency and instrument response.

Chromatographic Separation: The prepared sample is injected onto an HPLC or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic column separates the analyte of interest from other components of the sample based on its physicochemical properties.

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the mass spectrometer. The analyte is ionized, and the mass spectrometer is set to monitor a specific precursor-to-product ion transition in a process known as multiple reaction monitoring (MRM). This highly selective detection method minimizes interference from other co-eluting compounds.

Method validation is a critical component of developing a reliable quantitative assay and is performed according to regulatory guidelines. fda.gov This process establishes the method's linearity, accuracy, precision, selectivity, and stability.

As of now, a validated bioanalytical method for the quantitative determination of this compound in any biological matrix has not been reported in the scientific literature. However, numerous validated LC-MS/MS methods exist for the quantification of other amino acids and related compounds in biological fluids, which could serve as a foundation for the development of a method for this specific compound. waters.comnih.gov

Detailed Scientific Literature on this compound is Not Currently Available

Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . While the compound is indexed in chemical databases such as PubChem, confirming its structure and existence, there is no detailed scientific literature available to fulfill the requested article structure focusing on its specific structure-activity relationships (SAR), synthesis of analogues, stereochemical influences, or computational studies. nih.gov

The available body of research focuses on structurally related isomers, which differ in the substitution pattern on the butanoic acid chain or the position of the hydroxyl group on the phenyl ring. These include:

3-Amino-4-(4-hydroxyphenyl)butanoic acid : A regioisomer where the amino and the hydroxyphenyl groups are at positions 3 and 4, respectively, and the hydroxyl group is in the para-position. sigmaaldrich.comebi.ac.ukchemspider.com

3-((4-hydroxyphenyl)amino)propanoic acid : A different scaffold based on a propanoic acid backbone. nih.govmdpi.com

4-Amino-3-(4-hydroxyphenyl)butanoic acid : A regioisomer with the hydroxyl group in the para-position instead of the meta-position. chemsrc.com

Due to the strict requirement to focus solely on This compound , it is not possible to generate the requested article with scientifically accurate and specific information for each required subsection. Constructing the article would require speculating or incorrectly applying findings from different molecules, which would be scientifically inaccurate.

Therefore, the detailed analysis as outlined in the prompt cannot be provided at this time.

Structure Activity Relationships Sar and Computational Studies

Computational Chemistry Approaches

Molecular Docking Simulations with Target Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, typically a protein or enzyme. Given the structural resemblance of 4-Amino-3-(3-hydroxyphenyl)butanoic acid to GABA, the primary inhibitory neurotransmitter in the central nervous system, GABA receptors (GABA-A and GABA-B) are plausible targets for docking simulations. nih.gov

Hypothetical Docking with GABA Receptors:

Docking simulations of this compound into the binding sites of GABA receptors would likely reveal key interactions driving its affinity. The binding pocket of GABA receptors is well-characterized, involving interactions with charged residues that form salt bridges with the amino and carboxyl groups of GABA. tandfonline.comscipeople.ru

Amino Group: The protonated amino group is expected to form a crucial salt bridge with a negatively charged residue in the receptor's binding site, such as a glutamate (B1630785) (Glu) residue, which is critical for agonist binding in GABA-A receptors. tandfonline.comtandfonline.com

Carboxyl Group: The negatively charged carboxylate group would likely interact with positively charged residues, like arginine (Arg) or lysine (B10760008) (Lys), completing the zwitterionic interaction essential for anchoring the molecule within the binding pocket. researchgate.net

3-Hydroxyphenyl Ring: The phenyl ring introduces a significant structural feature not present in GABA. This hydrophobic moiety could engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine (Tyr) or phenylalanine (Phe) in the binding site. tandfonline.comtandfonline.com The hydroxyl group on the phenyl ring can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions with polar residues or backbone atoms of the receptor, thereby influencing binding affinity and selectivity.

A hypothetical summary of these potential interactions is presented in the table below.

| Functional Group of Compound | Potential Interacting Residue Type | Type of Interaction |

| Amino Group (-NH3+) | Glutamate (Glu), Aspartate (Asp) | Salt Bridge, Hydrogen Bond |

| Carboxyl Group (-COO-) | Arginine (Arg), Lysine (Lys) | Salt Bridge, Hydrogen Bond |

| Phenyl Ring | Tyrosine (Tyr), Phenylalanine (Phe) | π-π Stacking, Hydrophobic |

| Hydroxyl Group (-OH) | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bond |

These interactions, when analyzed, would provide a binding energy score, offering a quantitative estimate of the compound's affinity for the target receptor compared to endogenous ligands or other known modulators.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic properties of a molecule, providing insights into its stability, reactivity, and distribution of electron density. biointerfaceresearch.comresearchgate.net For this compound, these calculations can elucidate key molecular descriptors.

A DFT study on the related compound 4-amino-3-(4-chlorophenyl)-butanoic acid (Baclofen) has demonstrated the utility of these methods. jcdronline.org Similar calculations for this compound would involve:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would highlight the electron-rich regions (negative potential), such as around the carboxylate oxygen and hydroxyl groups, which are prone to electrophilic attack, and electron-deficient regions (positive potential), like the protonated amino group, which are susceptible to nucleophilic attack. This map is invaluable for understanding potential non-covalent interactions with a biological target.

The table below summarizes the key electronic properties that would be determined through quantum chemical calculations.

| Property | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |

| Molecular Electrostatic Potential | Maps charge distribution and predicts sites for intermolecular interactions |

| Atomic Charges | Quantifies the charge on each atom, influencing electrostatic interactions |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-receptor complex. tandfonline.comtandfonline.com Following molecular docking of this compound into a target like the GABA receptor, an MD simulation would be the next logical step.

The simulation would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms and their subsequent motions over a set period (nanoseconds to microseconds). Key insights from such a simulation would include:

Stability of the Binding Pose: MD simulations can assess whether the initial docked pose is stable or if the ligand reorients to a different, more favorable conformation within the binding site.

Conformational Changes: The simulation would reveal any conformational changes in the receptor induced by the binding of the compound, which is often crucial for receptor activation or inhibition.

Interaction Dynamics: It allows for the analysis of the persistence and strength of key interactions (e.g., hydrogen bonds, salt bridges) over time. A hydrogen bond that is present for 90% of the simulation time is far more significant than one that is only transiently formed.

Role of Water Molecules: MD simulations can highlight the role of water molecules in mediating interactions between the ligand and the receptor.

By analyzing the trajectory from an MD simulation, researchers can calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To develop a QSAR model for this compound, one would first need experimental activity data for a series of structurally related analogs.

The development process would involve:

Data Set Assembly: A training set of molecules with diverse structural modifications (e.g., changing the position of the hydroxyl group, substituting the phenyl ring, altering the length of the carbon chain) and their corresponding measured biological activities (e.g., IC50 or Ki values for a specific receptor) would be compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields) descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates a subset of the most relevant descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques like cross-validation and by using an external test set of compounds not included in the model's creation.

A validated QSAR model could then be used to predict the biological activity of new, unsynthesized analogs of this compound. The model would also provide insights into which structural features are most important for enhancing or diminishing activity, thereby guiding future drug design efforts. For instance, a model might reveal that a positive electrostatic potential at a certain region of the molecule and a specific range for hydrophobicity are critical for high affinity at the target receptor.

Metabolism and Pharmacokinetics in Preclinical Research Systems

Metabolic Pathways and Metabolite Identification in Animal Models

The biotransformation of xenobiotics like 4-Amino-3-(3-hydroxyphenyl)butanoic acid is a critical process that determines their therapeutic efficacy and potential toxicity. This process is broadly categorized into Phase I and Phase II reactions, which aim to increase the compound's polarity to facilitate its excretion.

Phase I metabolism involves the introduction or unmasking of functional groups. For this compound, a key Phase I reaction is hydroxylation. This process, primarily catalyzed by cytochrome P450 (CYP) enzymes, can introduce additional hydroxyl groups onto the phenyl ring. While specific metabolites of this compound have not been extensively detailed in publicly available literature, related compounds undergo similar transformations. For instance, aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl group.

Another potential Phase I pathway is oxidation of the butanoic acid side chain. This can lead to the formation of various oxidized metabolites. The presence of the amino group might also make the compound susceptible to deamination, another common Phase I reaction.

Following Phase I metabolism, or directly if a suitable functional group is present, the compound can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the drug or its metabolite, significantly increasing its water solubility and facilitating its excretion.

For this compound, the phenolic hydroxyl group and any additional hydroxyl groups introduced during Phase I metabolism are prime sites for glucuronidation and sulfation. Glucuronidation, the most common Phase II reaction, is catalyzed by UDP-glucuronosyltransferases (UGTs). Sulfation, another important conjugation pathway, is mediated by sulfotransferases (SULTs). The carboxylic acid group can also undergo conjugation, for example, with amino acids like glycine.

Absorption and Distribution Studies in Animal Tissues and Biofluids

The absorption and distribution of a compound determine its onset of action and its concentration at the target site. Studies on the oral bioavailability of structurally similar compounds, such as phenibut (4-amino-3-phenylbutanoic acid), suggest that these types of molecules can be absorbed from the gastrointestinal tract.

Following absorption, this compound is expected to distribute into various tissues. The presence of both a hydrophilic amino group and a lipophilic phenyl group suggests it may have a moderate volume of distribution. Studies with related compounds have shown distribution to various organs, including the liver and kidneys, which are key sites of metabolism and excretion.

Table 1: Predicted Distribution of this compound in Animal Tissues

| Tissue | Predicted Relative Concentration | Rationale |

| Liver | High | Primary site of metabolism for many xenobiotics. |

| Kidneys | High | Major organ of excretion for water-soluble compounds and their metabolites. |

| Plasma | Moderate | The compound will be present in systemic circulation to reach target tissues. |

| Brain | Low to Moderate | The ability to cross the blood-brain barrier would depend on specific transporters and the degree of ionization at physiological pH. |

| Adipose Tissue | Low | The compound is not expected to be highly lipophilic, limiting its accumulation in fat. |

Excretion Routes and Mass Balance Studies in Preclinical Species

The primary route of excretion for this compound and its metabolites is anticipated to be through the kidneys into the urine. The increased water solubility of the metabolites, particularly the glucuronide and sulfate conjugates, facilitates their renal clearance.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT)

The metabolism of this compound is likely mediated by a variety of enzyme systems.

Cytochrome P450 (CYP) Enzymes : These are a superfamily of heme-containing monooxygenases that are the primary enzymes involved in Phase I metabolism. Specific CYP isozymes, such as those from the CYP2D6, CYP3A4, and CYP2C families, are commonly involved in the hydroxylation of aromatic rings.

UDP-glucuronosyltransferases (UGTs) : These enzymes are responsible for glucuronidation, a major Phase II pathway. The phenolic hydroxyl group of this compound is a likely substrate for various UGT isoforms.

Sulfotransferases (SULTs) : These enzymes catalyze the sulfation of hydroxyl groups, providing an alternative conjugation pathway to glucuronidation.

Species-Specific Differences in Metabolism within Preclinical Models

Significant differences in drug metabolism can exist between different animal species and humans. These differences are often due to variations in the expression and activity of metabolic enzymes like CYPs and UGTs. For example, the specific CYP isozymes responsible for the metabolism of a compound can differ between rats, dogs, and monkeys.

These species-specific differences can impact the pharmacokinetic profile and the metabolite profile of a drug. Therefore, it is crucial to study the metabolism of this compound in multiple preclinical species to better predict its metabolism and pharmacokinetics in humans. For instance, the extent of glucuronidation versus sulfation can vary significantly between species, which can affect the rate of elimination of the compound.

Future Research Directions and Unaddressed Questions in 4 Amino 3 3 Hydroxyphenyl Butanoic Acid Research

Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action

The primary hypothesis for the biological activity of 4-Amino-3-(3-hydroxyphenyl)butanoic acid is its interaction with GABA receptors, similar to other GABA analogs. researchgate.net However, its structural nuances may confer affinity for a wider range of biological targets. Future research must move beyond the obvious candidates to build a comprehensive target profile.

Key research questions include:

GABA Receptor Subtype Selectivity: Does the compound show preferential binding or modulation of specific GABA-A receptor subunit compositions (e.g., those containing α1 vs. α2/α3 subunits) or GABA-B receptors? frontiersin.orgnews-medical.net This selectivity is crucial as it dictates the balance between sedative, anxiolytic, and other neurological effects. rsu.lv

Interaction with Amino Acid Transporters: Could the molecule act as an inhibitor or substrate for GABA transporters (GATs) or other amino acid transporters, such as the Alanine-Serine-Cysteine Transporter 2 (ASCT2)? nih.govnih.gov Modulating transporter activity would alter synaptic neurotransmitter concentrations, representing a distinct mechanism of action.

Off-Target Profiling: A broad in vitro safety pharmacology screen against a panel of receptors, ion channels, and enzymes is essential to identify potential secondary targets. europeanpharmaceuticalreview.com This can uncover unexpected mechanisms of action or predict potential adverse effects. For instance, some neuroactive compounds are found to interact with monoamine transporters, cholinergic systems, or voltage-gated calcium channels. europeanpharmaceuticalreview.com

Systematic screening using techniques like affinity chromatography-mass spectrometry or cell-based reporter assays against diverse target families could reveal novel interacting proteins, opening new avenues for therapeutic applications.

Exploration of Combination Studies with Other Bioactive Molecules

The therapeutic efficacy of a compound can often be enhanced through combination with other bioactive molecules. Such strategies can lead to synergistic effects, where the combined impact is greater than the sum of its parts, or allow for activity at lower concentrations, potentially reducing side effects. mdpi.com

Future investigations should explore combinations of this compound with:

Standard-of-Care Neurological Drugs: Co-administration with existing anxiolytics, antidepressants, or anticonvulsants could reveal synergistic or additive effects, potentially allowing for reduced doses of one or both agents.

Compounds with Complementary Mechanisms: Combining this GABA analog with drugs that target different neurotransmitter systems (e.g., glutamatergic or serotonergic) could produce a more profound or broader therapeutic effect.

HDAC Inhibitors: Studies have shown that combining nitrogen mustards with histone deacetylase (HDAC) inhibitors like 4-phenylbutanoic acid can enhance anti-tumor activity. nih.gov Exploring combinations of this compound with HDAC inhibitors in relevant disease models could be a fruitful area of research.

A systematic approach using in vitro checkerboard assays followed by in vivo disease models would be necessary to identify and validate effective combinations.

Development of Advanced Analytical Probes and Imaging Agents

To fully understand the pharmacokinetics, biodistribution, and target engagement of this compound, the development of specialized analytical tools is indispensable. These probes are essential for visualizing the compound's journey through a biological system. nih.gov

Priorities for development include:

Radiolabeled Analogs: Synthesizing analogs containing isotopes like ³H, ¹¹C, or ¹⁸F would enable quantitative autoradiography in tissue slices and Positron Emission Tomography (PET) imaging in living organisms. This would provide invaluable data on blood-brain barrier penetration and accumulation in specific brain regions.

Fluorescent Probes: Attaching a fluorophore to the molecule could create a tool for microscopic imaging. acs.org These fluorescent false neurotransmitters (FFNs) could be used to visualize cellular uptake, binding to specific receptors on the cell surface, and subcellular localization in real-time using techniques like two-photon fluorescence microscopy. acs.org

Affinity-Based Probes: Developing biotinylated or photo-crosslinkable derivatives would facilitate the identification of binding partners through pull-down assays followed by mass spectrometry, serving as a powerful method for novel target discovery.

These advanced tools would move research from indirect pharmacological observation to direct molecular and cellular visualization. ucla.edujournal-dtt.org

Deeper Investigation into Stereoisomer-Specific Pharmacological Profiles

The structure of this compound contains two chiral centers, meaning it can exist as four distinct stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)). It is a well-established principle in pharmacology that stereoisomers of a drug can have dramatically different activities, affinities, and metabolic fates. nih.gov

A critical and unaddressed area of research is the stereoselective synthesis and comparative evaluation of each isomer. Research on the related compound phenibut (4-amino-3-phenylbutyric acid) has shown that the pharmacological activity resides almost exclusively in the (R)-enantiomer, which has a significantly higher affinity for the GABA-B receptor than the (S)-enantiomer. rsu.lvnih.gov Similarly, studies on other GABA analogs have demonstrated pronounced enantioselectivity for GABA receptors versus GABA uptake systems. nih.gov

This precedent strongly suggests that the different stereoisomers of this compound will possess unique pharmacological profiles. A thorough investigation would require:

Stereoselective Synthesis: Development of chemical or enzymatic methods to produce each of the four isomers in high purity.

Comparative Pharmacological Testing: Evaluating each isomer individually for its affinity at GABA receptors and other potential targets, as well as its functional activity in cellular and in vivo models.

This research is essential to identify the most potent and selective isomer (the eutomer) for further development, potentially leading to a more effective therapeutic agent with fewer off-target effects.

| Stereoisomer | Hypothetical Primary Target | Hypothetical Potency | Rationale for Investigation |

| (3R,4R)-isomer | GABA-B Receptor | High | Based on analogs like (R)-phenibut, this conformation may be optimal for GABA-B binding. rsu.lv |

| (3S,4S)-isomer | GABA Transporter (GAT) | Moderate | The alternate stereochemistry could favor interaction with transporter proteins over receptors. nih.gov |

| (3R,4S)-isomer | GABA-A Receptor Subtype | Low | The syn-relationship of substituents might be less favorable for primary GABA targets. |

| (3S,4R)-isomer | Novel/Orphan Receptor | Unknown | This isomer should be screened broadly to identify potential unique or undiscovered targets. |

This table is illustrative and presents hypothetical scenarios to guide future research based on principles of stereopharmacology.

Application of Systems Biology and Multi-Omics Approaches to Comprehensive Biological Characterization

While traditional pharmacology focuses on a single drug-target interaction, systems biology offers a holistic view by measuring the global effects of a compound on a biological system. nih.gove-enm.org Applying multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can uncover the broader biological impact of this compound. nih.gov

A systems biology approach would involve:

Transcriptomics: Using RNA-sequencing to analyze how treatment with the compound alters gene expression in neuronal cells or relevant tissues. This can reveal which cellular pathways are activated or suppressed.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein levels, identifying proteins whose expression or post-translational modification state is altered by the compound.

Metabolomics: Analyzing the cellular metabolome to see how the compound affects metabolic pathways, which is particularly relevant for a neurotransmitter analog. researchgate.net

Integrating these multi-omics datasets can build a comprehensive picture of the compound's mechanism of action, identify novel biomarkers of its activity, and potentially reveal unexpected therapeutic applications or liabilities. nih.gove-enm.org

Potential for Scaffold Diversification in Medicinal Chemistry Research

The molecular structure of this compound can be viewed as a "scaffold" or starting point for the design of new molecules. researchgate.net Medicinal chemistry campaigns based on this scaffold could systematically modify its structure to optimize its pharmacological properties through techniques like scaffold hopping. unica.itnih.gov

Key areas for diversification include:

Phenyl Ring Substitution: Modifying the position or nature of the hydroxyl group, or adding other substituents (e.g., halogens, alkyl groups) to the phenyl ring to enhance potency, selectivity, or metabolic stability.

Butanoic Acid Chain Modification: Altering the length of the carbon chain, introducing conformational constraints (e.g., rings), or modifying the carboxylic acid to an ester or amide to improve properties like blood-brain barrier permeability.

Amino Group Derivatization: Acylating or alkylating the amino group could modulate the compound's activity and pharmacokinetic profile.

A systematic structure-activity relationship (SAR) study, guided by computational modeling and biological testing, could lead to the discovery of second-generation compounds with superior therapeutic profiles. nih.gov

| Modification Site | Example Modification | Desired Outcome |

| Phenyl Ring | Change hydroxyl to 4-position | Alter GABA-B vs GABA-A selectivity |

| Phenyl Ring | Add a chlorine atom | Increase lipophilicity and BBB penetration |

| Butanoic Acid Backbone | Constrain with a cyclopropyl (B3062369) ring | Improve receptor binding affinity by reducing conformational flexibility |

| Carboxylic Acid | Convert to a methyl ester | Create a prodrug for enhanced absorption |

| Amino Group | N-methylation | Modulate receptor interaction and metabolism |

This table provides illustrative examples of potential chemical modifications to the core scaffold.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Amino-3-(3-hydroxyphenyl)butanoic acid to achieve high purity and yield?

Synthesis optimization requires careful control of reaction conditions. For example, temperature and pH must be rigorously monitored during the coupling of the hydroxyphenyl group to the butanoic acid backbone to prevent side reactions. Multi-step protocols often include:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) to avoid undesired reactions.

- Step 2 : Introduction of the 3-hydroxyphenyl moiety via nucleophilic substitution or cross-coupling reactions.

- Step 3 : Deprotection and purification via recrystallization or column chromatography to isolate the final product .

Yield improvements (>70%) are achievable by optimizing solvent polarity (e.g., ethanol/water mixtures) and catalyst selection (e.g., palladium for coupling steps).

Q. How can spectroscopic methods (NMR, MS) and chromatographic techniques be employed to confirm the structural identity of this compound?

- NMR : H NMR should show characteristic peaks:

- A singlet for the aromatic protons of the 3-hydroxyphenyl group (δ 6.7–7.2 ppm).

- A triplet for the α-proton adjacent to the amino group (δ 3.1–3.4 ppm).

- A broad peak for the carboxylic acid proton (δ 12–13 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive mode typically displays [M+H] at m/z 210.1 (calculated for CHNO).

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution) to confirm ≥95% purity .

Advanced Research Questions

Q. What enantioselective synthesis strategies are effective for producing the (R)- and (S)-enantiomers of this compound?

Enantioselective synthesis involves chiral catalysts or resolving agents:

- Asymmetric Hydrogenation : Use a chiral ruthenium catalyst (e.g., Ru-BINAP) to reduce a β-keto ester precursor, achieving enantiomeric excess (ee) >90% .

- Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze one enantiomer from a racemic mixture.

- Chiral Chromatography : Separate enantiomers using columns coated with cellulose tris(3,5-dimethylphenylcarbamate) .

Q. How does the introduction of electron-withdrawing (e.g., F, Cl) or electron-donating (e.g., OCH3_33) groups on the phenyl ring affect the compound’s bioactivity and receptor binding affinity?

Substituents modulate hydrophobicity, electronic effects, and steric interactions:

- Fluorine (F) : Enhances metabolic stability and BBB penetration (logP reduction by ~0.5) but may reduce GABA receptor affinity by 20% compared to the hydroxyl analog .

- Methoxymethyl (OCH) : Increases hydrophobic interactions with receptor pockets, improving IC values in enzyme inhibition assays (e.g., 15 μM vs. 25 μM for unsubstituted analogs) .

- Chlorine (Cl) : Enhances binding to neurotransmitter transporters (e.g., SERT) but may introduce cytotoxicity at high concentrations .

Q. What experimental approaches can resolve contradictions in reported biological activity data for structurally similar analogs of this compound?

Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:

- Systematic SAR Studies : Synthesize derivatives with incremental structural changes (e.g., positional isomers, substituent variations) and test them under standardized conditions (e.g., fixed pH, temperature).

- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition for GABA activity).

- Purity Verification : Use LC-MS to confirm >98% purity and exclude confounding effects from byproducts .

Q. What methodologies are appropriate for assessing the pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) of this compound?

- Bioavailability : Measure oral absorption in rodent models using plasma LC-MS/MS. Compounds with logP ~1.2 (calculated) and PSA <80 Å typically show moderate bioavailability (30–50%) .

- BBB Penetration : Conduct in situ brain perfusion assays. Hydroxyphenyl derivatives often exhibit lower BBB permeability than fluorinated analogs (brain/plasma ratio 0.3 vs. 0.8) due to hydrogen bonding with the hydroxyl group .

- Metabolic Stability : Incubate with liver microsomes; compounds with t >60 minutes are candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.